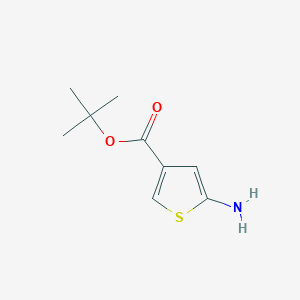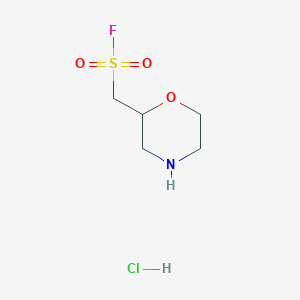
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as CTAP, is a selective antagonist of the μ-opioid receptor. CTAP has been widely used in scientific research to study the physiological and biochemical effects of the μ-opioid receptor and its agonists.
Scientific Research Applications
LC-MS/MS Study on Nitisinone Degradation
Nitisinone, a compound with a trifluoromethyl group similar to the one mentioned, was initially developed as a herbicide but found medical application in treating hepatorenal tyrosinemia due to its metabolic effects. Research focused on the stability and degradation pathways of nitisinone under various conditions using liquid chromatography coupled with mass spectrometry (LC-MS/MS), revealing insights into its chemical stability and potential environmental and medical impacts (Barchańska et al., 2019).
Environmental Fate of Parabens
Parabens, which share the phenyl and ester functional groups with the compound of interest, are extensively used as preservatives. Their environmental persistence, degradation, and potential endocrine-disrupting effects have been reviewed, highlighting the ubiquity of parabens in water systems and the need for further research on their toxicity and degradation products (Haman et al., 2015).
Safety and Toxicity of Triclosan
Triclosan, a chlorinated aromatic compound, has been used in consumer products for its antimicrobial properties. Despite its widespread use, concerns about its safety and environmental impact have led to reviews of its toxicity, metabolism, and the development of safer alternatives or regulatory adjustments to minimize its ecological footprint (Rodricks et al., 2010).
Pharmacogenetics of Cyclophosphamide
Cyclophosphamide, an alkylating agent used in chemotherapy, undergoes bioactivation mediated by cytochrome P450 enzymes. Research has highlighted the importance of genetic variations in enzymes such as CYP2C19 and CYP2B6 in determining the pharmacokinetics and clinical outcomes of cyclophosphamide treatment, pointing towards personalized medicine approaches (Helsby et al., 2019).
properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO2/c19-18(20,21)15-9-6-13(7-10-15)8-11-17(24)22-12-16(23)14-4-2-1-3-5-14/h6-7,9-10,14,16,23H,1-5,8,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHKHVXNCOQXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2925751.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2925756.png)

![(3-Cyano-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindin-2-ylsulfanyl)-acetic acid](/img/structure/B2925759.png)
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide](/img/structure/B2925760.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide](/img/structure/B2925761.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925763.png)


![2-(4-fluorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2925767.png)
![4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2925768.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide](/img/structure/B2925769.png)
